tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C12H25ClN2O2 and a molecular weight of 264.79 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl piperazine-1-carboxylate with propyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and strong bases such as sodium hydride.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .
Scientific Research Applications
tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl 1-piperazinecarboxylate: Similar in structure but lacks the propyl group.
tert-Butyl 3-oxopiperidine-1-carboxylate: Contains a ketone group instead of the piperazine ring.
Uniqueness: tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
1203301-84-1 |
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Molecular Formula |
C12H25ClN2O2 |
Molecular Weight |
264.79 g/mol |
IUPAC Name |
tert-butyl 3-propylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H |
InChI Key |
STAKNWUZSICGDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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